![molecular formula C6H8N2O3S B15096365 5-(Hydroxymethyl)pyridine-2-sulfonamide](/img/structure/B15096365.png)
5-(Hydroxymethyl)pyridine-2-sulfonamide
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Overview
Description
5-(Hydroxymethyl)pyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
[ \text{Pyridine-2-sulfonyl chloride} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)pyridine-2-sulfonamide.
Reduction: 5-(Hydroxymethyl)pyridine-2-amine.
Substitution: 5-(Alkoxymethyl)pyridine-2-sulfonamide or 5-(Acetoxymethyl)pyridine-2-sulfonamide.
Scientific Research Applications
5-(Hydroxymethyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyridine-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Consequently, the compound exhibits antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-sulfonamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-Methylpyridine-2-sulfonamide: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
5-(Hydroxymethyl)pyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, altering its biological activity.
Uniqueness
5-(Hydroxymethyl)pyridine-2-sulfonamide is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .
Biological Activity
5-(Hydroxymethyl)pyridine-2-sulfonamide is a compound with significant biological activity, particularly noted for its antibacterial properties. This article delves into the biological mechanisms, synthesis methods, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a hydroxymethyl group and a sulfonamide functional group. Its molecular formula is C7H8N2O3S. The presence of the sulfonamide moiety is critical for its medicinal properties, especially in antibacterial activity, as it can inhibit bacterial growth by interfering with folic acid synthesis.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including multidrug-resistant organisms. The mechanism of action primarily involves the inhibition of enzymes essential for bacterial metabolism.
- Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The hydroxymethyl group enhances solubility and bioavailability, contributing to its effectiveness in biological systems.
Case Studies
- In vitro Studies : In controlled laboratory settings, this compound demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli. These studies indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound.
- Synergistic Effects : When combined with other antibiotics, this compound showed synergistic effects, enhancing the overall antibacterial action against resistant strains. This suggests potential applications in combination therapy for treating infections caused by resistant bacteria .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Sulfonamidation : This method involves the reaction of pyridine derivatives with sulfonyl chlorides under basic conditions.
- Hydroxymethylation : The introduction of the hydroxymethyl group can be performed via formylation followed by reduction.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzenesulfonamide | Aniline derivative with sulfonamide | Known for its use in dye synthesis |
2-Aminopyridine | Pyridine ring with amino group | Exhibits distinct reactivity patterns |
Sulfanilamide | Sulfonamide linked to aniline | First discovered sulfonamide antibiotic |
5-Methylpyridine-2-sulfonamide | Methyl substitution on pyridine | Enhanced lipophilicity compared to hydroxymethyl variant |
The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds, making it a valuable candidate for further drug development.
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
5-(hydroxymethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,10,11) |
InChI Key |
RVQOFCQTQWOVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)S(=O)(=O)N |
Origin of Product |
United States |
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